Diphenylphosphine
Overview
Description
Sodium hydroxide, commonly known as caustic soda or lye, is an inorganic compound with the chemical formula NaOH. It is a white, crystalline solid that is highly soluble in water, producing a strong exothermic reaction. Sodium hydroxide is a strong base and is widely used in various industrial processes due to its ability to neutralize acids and its reactivity with many substances .
Mechanism of Action
Target of Action
Diphenylphosphine, also known as diphenylphosphane, is an organophosphorus compound . It primarily targets carbon-heteroatom double bonds . These targets play a crucial role in various biochemical reactions, particularly in the formation of organophosphorus ligands .
Mode of Action
This compound interacts with its targets through a nucleophilic addition mechanism . Specifically, this compound and its derivatives, such as diphenylphosphide, are nucleophiles that add to carbon-heteroatom double bonds . For instance, in the presence of concentrated hydrochloric acid at 100 °C, this compound adds to the carbon atom in benzaldehyde to give (phenyl-(phenylmethyl)phosphoryl)benzene .
Biochemical Pathways
The interaction of this compound with its targets affects several biochemical pathways. It is commonly used in the laboratory as an intermediate . It can be deprotonated to give diphenylphosphide derivatives . The preparation of phosphine ligands, Wittig-Horner reagents, and phosphonium salts are commonly accomplished by alkylating this compound .
Pharmacokinetics
It’s known that this compound is a colorless liquid that is easily oxidized in air . Its density is 1.07 g/cm³, and it has a boiling point of 280 °C . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in biological systems.
Result of Action
The result of this compound’s action is the formation of various organophosphorus compounds. For example, the hydrogen atom connected to phosphorus undergoes Michael-like addition to activated alkenes, providing products with which to produce phosphine ligands such as 1,2-bis(diphenylphosphino)ethane .
Action Environment
The action of this compound is influenced by environmental factors. For instance, it is easily oxidized in air , which can affect its stability and efficacy. Moreover, its reactivity can be influenced by the presence of other chemicals in the environment, such as concentrated hydrochloric acid .
Biochemical Analysis
Biochemical Properties
It is known that Diphenylphosphine can be deprotonated to give diphenylphosphide derivatives . These derivatives are nucleophiles, so they add to carbon – heteroatom double bonds .
Molecular Mechanism
It is known that this compound can undergo Michael-like addition to activated alkenes, providing products with which to produce phosphine ligands .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium hydroxide can be prepared through several methods, including:
Leblanc Process: This historical method involves the reaction of sodium carbonate with calcium hydroxide to produce sodium hydroxide and calcium carbonate.
Weldon’s Process: This method involves the reaction of sodium chloride with calcium hydroxide.
Deacon Process: This process involves the oxidation of hydrochloric acid to produce chlorine, which is then used to produce sodium hydroxide.
Electrolytic Process: The most common industrial method for producing sodium hydroxide is the electrolysis of brine (sodium chloride solution) in the chlor-alkali process.
Industrial Production Methods: The electrolytic process is the primary industrial method for producing sodium hydroxide. In this process, an electric current is passed through a brine solution, causing the sodium chloride to dissociate into sodium ions and chloride ions. The sodium ions react with water to form sodium hydroxide, while the chloride ions form chlorine gas .
Types of Reactions:
Neutralization Reactions: Sodium hydroxide reacts with acids to form water and salts. For example, it reacts with hydrochloric acid to form sodium chloride and water.
Precipitation Reactions: Sodium hydroxide reacts with metal ions to form insoluble metal hydroxides. For example, it reacts with copper(II) chloride to form copper(II) hydroxide and sodium chloride.
Saponification Reactions: Sodium hydroxide reacts with fats and oils to produce glycerol and soap.
Common Reagents and Conditions:
Acids: Hydrochloric acid, sulfuric acid, and nitric acid.
Metal Salts: Copper(II) chloride, iron(III) chloride, and zinc sulfate.
Fats and Oils: Animal fats and vegetable oils.
Major Products Formed:
Salts: Sodium chloride, sodium sulfate, and sodium nitrate.
Metal Hydroxides: Copper(II) hydroxide, iron(III) hydroxide, and zinc hydroxide.
Glycerol and Soap: Produced from the saponification of fats and oils .
Scientific Research Applications
Sodium hydroxide has a wide range of applications in scientific research, including:
Chemistry: Used as a strong base in various chemical reactions and as a reagent in titrations.
Biology: Used to denature proteins and nucleic acids, and in the preparation of cell lysates.
Medicine: Used in the production of pharmaceuticals and in the treatment of certain medical conditions, such as prion diseases.
Industry: Used in the production of paper, textiles, detergents, and various chemicals.
Comparison with Similar Compounds
- Potassium hydroxide (KOH)
- Calcium hydroxide (Ca(OH)₂)
- Lithium hydroxide (LiOH)
- Magnesium hydroxide (Mg(OH)₂)
Sodium hydroxide’s unique combination of strong basicity, high reactivity, and wide range of applications makes it an essential compound in various fields of science and industry.
Properties
IUPAC Name |
diphenylphosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11P/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPAYUJZHTULNBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)PC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50232076 | |
Record name | Diphenylphosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50232076 | |
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Molecular Weight |
186.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear liquid with strong unpleasant odor; [Merck Index] Clear light yellow liquid; [Sigma-Aldrich MSDS] | |
Record name | Diphenylphosphine | |
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CAS No. |
829-85-6 | |
Record name | Diphenylphosphine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=829-85-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Diphenylphosphine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000829856 | |
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Record name | Diphenylphosphine | |
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Record name | Diphenylphosphine | |
Source | EPA DSSTox | |
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Record name | Diphenylphosphine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.447 | |
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Record name | DIPHENYLPHOSPHINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9B5T7O7ZY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of diphenylphosphine?
A1: The molecular formula of this compound is (C6H5)2PH, and its molecular weight is 186.20 g/mol.
Q2: What are the characteristic spectroscopic features of this compound?
A2: this compound exhibits characteristic signals in various spectroscopic techniques. In 31P NMR, it typically shows a resonance signal around -40 ppm relative to H3PO4. 1H and 13C NMR provide valuable information about the phenyl rings and the P-H bond.
Q3: Is this compound air-stable?
A3: this compound is sensitive to air and moisture, readily undergoing oxidation to this compound oxide. [] Therefore, it should be handled and stored under an inert atmosphere, preferably nitrogen or argon.
Q4: How does the presence of a this compound oxide group affect the properties of polymers?
A4: Incorporating this compound oxide groups into polymers, such as polyimides, can enhance their atomic oxygen resistance. [] Additionally, the this compound oxide group can influence the solubility and thermal properties of the polymer. []
Q5: What type of reactions is this compound commonly used in?
A5: this compound acts as a nucleophile in various reactions, including additions to carbonyl groups (Pudovik reaction) and substitutions with alkyl halides. It is also a valuable ligand in transition-metal-catalyzed reactions.
Q6: How does the structure of a phosphine ligand affect the stereoselectivity of a cobalt-catalyzed polymerization of 1,3-butadiene?
A6: The steric hindrance of the phosphine ligand significantly impacts the syndiotacticity of the resulting polybutadiene. Bulkier phosphine ligands, such as tert-butyl(diphenyl)phosphine, tend to increase the syndiotacticity. []
Q7: Can this compound be used in asymmetric catalysis?
A7: Yes, chiral (aminoalkyl)this compound ligands coordinated to cobalt(III) have been investigated for their potential in asymmetric catalysis. []
Q8: How can palladium catalysts be used to form carbon-phosphorus bonds with this compound?
A8: Palladium catalysts, especially those ligated with bulky, electron-rich diphosphines, efficiently promote the coupling of this compound with ortho-substituted aryl bromides, forming carbon-phosphorus bonds. []
Q9: Have computational methods been used to study this compound and its reactions?
A9: Yes, density functional theory (DFT) calculations have been employed to study the reactivity of this compound derivatives, such as in the determination of activation energies for fluxional processes in metal complexes. []
Q10: How do substituents on the phenyl rings of this compound affect its reactivity?
A10: Electron-donating groups on the phenyl rings generally increase the nucleophilicity of the phosphorus atom in this compound, while electron-withdrawing groups decrease it. [] This electronic influence can affect reaction rates and yields.
Q11: How does the size and nature of the substituent at the phosphorus atom influence the reactivity of this compound derivatives?
A11: Bulky substituents at the phosphorus center can hinder reactions or influence the regioselectivity of additions, as observed in the reactions of diphenyl(trimethylsilylmethyl)phosphine with carbonyl compounds. []
Q12: How can the stability of this compound be enhanced during storage?
A12: Storing this compound under an inert atmosphere, such as nitrogen or argon, and at low temperatures helps prevent oxidation and hydrolysis. []
Q13: Are there any specific safety concerns associated with handling this compound?
A13: Yes, this compound is corrosive and can release toxic this compound upon contact with moisture. [] It should be handled with appropriate safety precautions, including the use of gloves, goggles, and working in a well-ventilated area.
Q14: What are some areas of active research involving this compound and its derivatives?
A14: Current research interests include:
- Developing new catalytic applications for this compound and its metal complexes, particularly in asymmetric synthesis. []
- Exploring the use of this compound-containing ligands in supramolecular chemistry and materials science. []
- Investigating the biological activity of this compound derivatives, although this area is less explored. []
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